molecular formula C11H13FN2O B3027325 (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone CAS No. 1286207-57-5

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone

Cat. No. B3027325
CAS RN: 1286207-57-5
M. Wt: 208.23
InChI Key: SNSRVOBBDAUXAP-JTQLQIEISA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FTIR, UV, NMR, and computational spectral studies . The structural properties and quantum chemical calculations are usually carried out using density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G (d, p) basis set .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring, a key structural motif in this compound, is widely used by medicinal chemists. Here’s why:

Anti-Alzheimer’s Disease (AD) Agents

Researchers have synthesized derivatives of (S)-(3S,4S)-4-aminopyrrolidine-3-ol as potential anti-AD agents. Targeting BACE1 (β-secretase), these compounds hold promise in combating neurodegenerative diseases .

Organic Synthesis

(S)-(-)-1-(4-Fluorophenyl)ethylamine: serves as a ligand and forms coordination complexes, such as diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), when reacting with palladium(II) acetate .

Cytotoxicity Studies

Certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines .

Fluorescent Materials

While not directly related to (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone, the synthesis and fluorescence studies of bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine are noteworthy .

Chiral Synthesis and Asymmetric Catalysis

The stereoisomers of this compound play a crucial role in chiral synthesis and enantioselective catalysis. Their spatial orientation affects binding to proteins and biological activity .

Safety and Hazards

The safety data sheet for a similar compound, “(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone”, indicates that it may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and to use personal protective equipment .

properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSRVOBBDAUXAP-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101195403
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone

CAS RN

1286207-57-5
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286207-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101195403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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